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Compound of Interest

1-(4-Fluoro-3-
Compound Name:
methoxyphenyl)ethanone

Cat. No.: B1304783

An In-Depth Technical Guide to 1-(4-Fluoro-3-
methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluoro-3-methoxyphenyl)ethanone, a substituted acetophenone, serves as a valuable
building block in organic synthesis, particularly in the development of novel pharmaceutical
agents. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the
phenyl ring, imparts distinct physicochemical properties that are of significant interest in
medicinal chemistry. This guide provides a comprehensive overview of the physical and
chemical properties, experimental protocols for its synthesis and analysis, and potential
biological activities of this compound.

Physicochemical Properties

The properties of 1-(4-Fluoro-3-methoxyphenyl)ethanone are summarized below. Data is
compiled from various sources and includes both experimental and predicted values.

Identifiers and General Properties
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Property Value Reference
1-(4-Fluoro-3-

IUPAC Name N/A
methoxyphenyl)ethanone

CAS Number 64287-19-0 N/A

Molecular Formula CoHoFO2 N/A

Molecular Weight 168.17 g/mol N/A
White to off-white crystalline

Appearance ) N/A
solid

Physical Properties

Property Value Reference

Melting Point 49-52 °C N/A

Boiling Point 124 °C at 10 mmHg N/A
Soluble in organic solvents

B such as methanol, ethanol,
Solubility N/A

and dichloromethane.

Insoluble in water.

Spectroscopic Data
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Technique Data

o (ppm): 7.61 (dd, J=8.4, 2.0 Hz, 1H), 7.55 (dd,
1H NMR (CDCls, 400 MHz) J=10.8, 2.0 Hz, 1H), 7.18 (t, J=8.4 Hz, 1H), 3.95
(s, 3H), 2.58 (s, 3H)

3 (ppm): 196.5, 157.8 (d, J=252.0 Hz), 147.9 (d,
13C NMR (CDCls, 100 MHz) J=11.0 Hz), 125.8, 124.9 (d, J=3.0 Hz), 115.8
(d, J=22.0 Hz), 112.9, 56.4, 26.5

v (cm1): 1678 (C=0), 1615, 1515 (C=C,

Infrared (IR
(R) aromatic), 1275 (C-0), 1230 (C-F)

Mass Spectrometry (MS) m/z: 168.06 (M*), 153.04, 125.04, 97.03

Experimental Protocols
Synthesis: Friedel-Crafts Acylation of 2-Fluoroanisole

This protocol describes a general method for the synthesis of 1-(4-Fluoro-3-
methoxyphenyl)ethanone via Friedel-Crafts acylation of 2-fluoroanisole.

Materials:

e 2-Fluoroanisole

o Acetyl chloride or acetic anhydride

e Anhydrous aluminum chloride (AICI3)

e Dichloromethane (DCM), anhydrous

e Hydrochloric acid (HCI), concentrated

e Sodium bicarbonate (NaHCO3), saturated solution
e Brine

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
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e Ice

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in
anhydrous dichloromethane under a nitrogen atmosphere.

Cool the suspension to 0 °C in an ice bath.

Add acetyl chloride (1.0 eq.) dropwise to the stirred suspension via the dropping funnel.

After the addition is complete, add a solution of 2-fluoroanisole (1.0 eq.) in anhydrous
dichloromethane dropwise to the reaction mixture.

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring
the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice
and concentrated HCI.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with dichloromethane.

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate
solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.qg.,
ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow for Synthesis

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratgry

Check Availability & Pricing
Guspend AIClz in DCI\D

[Stir at 0°C, then warm to RD
G\/ash with H20, NaHCOs, Brinej

Dry and Concentrate

Purlfy (RecrystalIlzatlon/Chromatography)

d)

Click to download full resolution via product page

A flowchart of the synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone.
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Analytical Methods

Instrumentation:

e Gas chromatograph coupled to a mass spectrometer.

e Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
GC Conditions:

e Injector Temperature: 250 °C

e Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at a
rate of 10 °C/min, and hold for 5 minutes.

e Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

lonization Mode: Electron Impact (El) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-400.
Sample Preparation:

» Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or
ethyl acetate) to a concentration of approximately 1 mg/mL.

Instrumentation:
* NMR spectrometer (e.g., 400 MHz).

Sample Preparation:
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» Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform
(CDCls).

Acquisition Parameters (*H NMR):

e Pulse Program: Standard single-pulse experiment.
e Number of Scans: 16.

o Relaxation Delay: 1.0 s.

Acquisition Parameters (3C NMR):

e Pulse Program: Proton-decoupled experiment.

e Number of Scans: 1024.

o Relaxation Delay: 2.0 s.

Potential Biological Activity and Signaling Pathway
Involvement

While direct studies on the biological activity of 1-(4-Fluoro-3-methoxyphenyl)ethanone are
limited in publicly available literature, research on structurally similar compounds provides
valuable insights into its potential pharmacological effects.

A closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been
shown to suppress pro-inflammatory responses in activated microglia by blocking the Nuclear
Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
This suggests that 1-(4-Fluoro-3-methoxyphenyl)ethanone may possess similar anti-
inflammatory properties.

Postulated Mechanism of Action: Inhibition of NF-kB
and MAPK Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors
(e.g., Toll-like receptor 4), triggering downstream signaling cascades that lead to the activation
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of NF-kB and MAPKSs (including p38, JNK, and ERK).

* NF-kB Pathway: In its inactive state, NF-kB is sequestered in the cytoplasm by inhibitor of kB
(IkB) proteins. Upon stimulation, the IkB kinase (IKK) complex phosphorylates IkBa, leading
to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-kB
p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-
inflammatory genes, such as iNOS, COX-2, TNF-a, and various interleukins.

o MAPK Pathway: The MAPK pathways are also activated by inflammatory stimuli and play a
crucial role in regulating the expression of inflammatory mediators.

It is hypothesized that 1-(4-Fluoro-3-methoxyphenyl)ethanone may inhibit the
phosphorylation of key signaling molecules in these pathways, thereby preventing the nuclear
translocation of NF-kB and the activation of MAPKSs. This would lead to a reduction in the
production of pro-inflammatory mediators.

Hypothesized Signaling Pathway Inhibition
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Postulated inhibition of NF-kB and MAPK pathways by the compound.

Conclusion

1-(4-Fluoro-3-methoxyphenyl)ethanone is a compound with significant potential in the field of
drug discovery and development. Its synthesis is achievable through established organic
chemistry reactions, and its purity and identity can be confirmed using standard analytical
techniques. Based on the activity of structurally related molecules, it is a promising candidate
for further investigation as an anti-inflammatory agent. The detailed protocols and hypothesized
mechanism of action presented in this guide provide a solid foundation for researchers to
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explore the therapeutic potential of this and similar compounds. Further studies are warranted
to elucidate its precise biological activities and to validate its effects on the NF-kB and MAPK
signaling pathways.

 To cite this document: BenchChem. [Physical and chemical properties of 1-(4-Fluoro-3-
methoxyphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304783#physical-and-chemical-properties-of-1-4-
fluoro-3-methoxyphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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